molecular formula C15H18FN3O B1448416 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine CAS No. 1461707-34-5

3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine

Cat. No. B1448416
M. Wt: 275.32 g/mol
InChI Key: JGBIDYJPADLQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine” is a chemical compound with the molecular formula C15H18FN3O and a molecular weight of 275.32 . It’s a research-use-only product .


Molecular Structure Analysis

The molecular structure of “3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine” consists of a morpholine ring attached to a 1H-pyrazol ring via a carbon atom. The 1H-pyrazol ring is further substituted with a 2-fluorophenyl group and two methyl groups .

Scientific Research Applications

1. Pharmacological Research

This compound, due to its structural complexity, may interact with various biological targets. Indole derivatives, which share some structural similarities, are known for their broad pharmacological activities, including antiviral , anti-inflammatory , and anticancer properties . The morpholine ring present in this compound could potentially enhance its bioavailability, making it a valuable candidate for drug development.

2. Antiviral Agent Development

Indole derivatives have been reported to exhibit antiviral activities, particularly against influenza A and Coxsackie B4 virus . The fluoro-phenyl group in the compound could be explored for its potential to inhibit viral replication, contributing to the development of new antiviral medications.

3. Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives can be harnessed in the design of new anti-inflammatory drugs. The compound’s ability to bind with high affinity to multiple receptors could lead to the development of targeted therapies for inflammatory diseases .

4. Cancer Therapeutics

Compounds with indole and pyrazole scaffolds have shown promise in cancer treatment due to their ability to interfere with cell proliferation and survival pathways. Research into the specific applications of this compound in oncology could yield new insights into targeted cancer therapies .

8. Agricultural Chemistry

Indole derivatives are known to influence plant growth and development. Investigating the effects of this compound on plants could lead to the discovery of new plant growth regulators or protective agents against pests and diseases .

properties

IUPAC Name

3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-10-15(13-9-20-8-7-17-13)11(2)19(18-10)14-6-4-3-5-12(14)16/h3-6,13,17H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBIDYJPADLQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2F)C)C3COCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine

CAS RN

1461707-34-5
Record name 3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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